Cas no 2137812-57-6 (4,6-Dichloropyridine-3-sulfonyl fluoride)

4,6-Dichloropyridine-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 4,6-dichloropyridine-3-sulfonyl fluoride
- 3-Pyridinesulfonyl fluoride, 4,6-dichloro-
- EN300-727657
- 2137812-57-6
- 4,6-Dichloropyridine-3-sulfonyl fluoride
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- インチ: 1S/C5H2Cl2FNO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H
- InChIKey: ZRGMTYXSSQWYEQ-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=CC=1S(=O)(=O)F)Cl
計算された属性
- 精确分子量: 228.9167330g/mol
- 同位素质量: 228.9167330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- 密度みつど: 1.675±0.06 g/cm3(Predicted)
- Boiling Point: 295.2±40.0 °C(Predicted)
- 酸度系数(pKa): -2.83±0.10(Predicted)
4,6-Dichloropyridine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727657-0.25g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 0.25g |
$1051.0 | 2023-05-30 | ||
Enamine | EN300-727657-10.0g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 10g |
$4914.0 | 2023-05-30 | ||
Enamine | EN300-727657-5.0g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 5g |
$3313.0 | 2023-05-30 | ||
Enamine | EN300-727657-0.05g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 0.05g |
$959.0 | 2023-05-30 | ||
Enamine | EN300-727657-1.0g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 1g |
$1142.0 | 2023-05-30 | ||
Enamine | EN300-727657-0.5g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 0.5g |
$1097.0 | 2023-05-30 | ||
Enamine | EN300-727657-2.5g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 2.5g |
$2240.0 | 2023-05-30 | ||
Enamine | EN300-727657-0.1g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 0.1g |
$1005.0 | 2023-05-30 |
4,6-Dichloropyridine-3-sulfonyl fluoride 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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5. Book reviews
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
4,6-Dichloropyridine-3-sulfonyl fluorideに関する追加情報
Introduction to 4,6-Dichloropyridine-3-sulfonyl fluoride (CAS No. 2137812-57-6)
4,6-Dichloropyridine-3-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2137812-57-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both chloro and sulfonyl fluoride substituents, make it a versatile building block for further chemical modifications.
The 4,6-Dichloropyridine-3-sulfonyl fluoride structure consists of a pyridine core substituted at the 4- and 6-positions with chlorine atoms, and at the 3-position with a sulfonyl fluoride group. This arrangement imparts reactivity that is highly valuable for medicinal chemists seeking to construct complex scaffolds. The sulfonyl fluoride moiety, in particular, is known for its ability to participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecule. This characteristic has made it an indispensable tool in the synthesis of sulfonamide derivatives, which are prevalent in many drugs targeting bacterial infections, inflammation, and other diseases.
In recent years, the pharmaceutical industry has seen a surge in interest for 4,6-Dichloropyridine-3-sulfonyl fluoride due to its role in generating novel sulfonamide-based compounds. Sulfonamides are a class of heterocyclic compounds that exhibit a wide range of biological activities. They are particularly noted for their antimicrobial properties, where they act as inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By leveraging 4,6-Dichloropyridine-3-sulfonyl fluoride, researchers can efficiently synthesize sulfonamides with tailored properties to enhance drug efficacy and reduce resistance.
One of the most compelling aspects of 4,6-Dichloropyridine-3-sulfonyl fluoride is its utility in fragment-based drug design. This approach involves identifying small molecular fragments that possess biological activity and then linking these fragments together to create more complex and potent drugs. The reactivity of the sulfonyl fluoride group allows for facile introduction of various pharmacophores, making it an ideal candidate for generating libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying lead compounds that can be further optimized into viable drug candidates.
The agrochemical sector has also benefited from the use of 4,6-Dichloropyridine-3-sulfonyl fluoride. Pyridine derivatives are widely employed in crop protection chemicals due to their ability to interact with biological targets in pests and weeds. By incorporating this compound into synthetic pathways, researchers can develop novel herbicides and insecticides that offer improved selectivity and environmental safety. The chlorine substituents on the pyridine ring enhance lipophilicity, facilitating better absorption and translocation within plants or pests.
Recent advancements in synthetic methodologies have further expanded the applications of 4,6-Dichloropyridine-3-sulfonyl fluoride. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl or heteroaryl groups at positions adjacent to the sulfonyl fluoride moiety. These reactions have opened up new avenues for constructing complex molecular architectures with enhanced biological activity. Additionally, photoredox catalysis has been employed to achieve selective functionalization at specific sites within the molecule, allowing for greater control over regioselectivity and stereochemistry.
The role of computational chemistry in designing derivatives of 4,6-Dichloropyridine-3-sulfonyl fluoride cannot be overstated. Molecular modeling techniques have become indispensable tools for predicting the binding modes of these compounds to biological targets such as enzymes and receptors. By integrating experimental data with computational predictions, researchers can optimize synthetic routes to maximize potency while minimizing off-target effects. This interdisciplinary approach has accelerated the discovery process significantly.
In conclusion,4,6-Dichloropyridine-3-sulfonyl fluoride (CAS No. 2137812-57-6) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, particularly sulfonamides with therapeutic potential. As research continues to evolve,4,6-Dichloropyridine-3-sulfonyl fluoride will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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